molecular formula C10H15NO5S2 B2430616 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine CAS No. 1795492-69-1

3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine

Cat. No.: B2430616
CAS No.: 1795492-69-1
M. Wt: 293.35
InChI Key: BZSYKMXXNFEDJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine is an organic compound characterized by the presence of a furan ring, a pyrrolidine ring, and two sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine typically involves the reaction of furan-2-ylmethyl sulfonyl chloride with 1-methylsulfonylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanamine: Similar in structure but lacks the sulfonyl groups.

    2-Methylfuran: Contains a furan ring but differs in the substitution pattern.

    Furan-2,5-dione: An oxidized derivative of furan

Uniqueness

3-((Furan-2-ylmethyl)sulfonyl)-1-(methylsulfonyl)pyrrolidine is unique due to the presence of both furan and pyrrolidine rings along with two sulfonyl groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)-1-methylsulfonylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5S2/c1-17(12,13)11-5-4-10(7-11)18(14,15)8-9-3-2-6-16-9/h2-3,6,10H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSYKMXXNFEDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(C1)S(=O)(=O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.